3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Description
Properties
IUPAC Name |
3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-5-9-8-4-2-3-7(6)8/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSUUBAQYWDGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalysts : Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) accelerate cyclization.
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Solvents : Polar aprotic solvents like DMF or THF enhance reactivity.
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Temperature : Reactions proceed at 80–120°C for 6–12 hours, with yields ranging from 40% to 65%.
Table 1 : Paal-Knorr Cyclization Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TsOH | DMF | 100 | 8 | 58 |
| ZnCl₂ | THF | 80 | 12 | 47 |
| None (thermal) | Toluene | 120 | 6 | 40 |
Limitations include competing side reactions (e.g., over-alkylation) and moderate yields, necessitating careful stoichiometric control.
Wolff-Kishner Reduction of 4-Acyl-2-Pyrrolethiolcarboxylates
A two-step approach converts 4-acyl-2-pyrrolethiolcarboxylates into 3-alkylpyrroles via Wolff-Kishner reduction. Ethyl 4-formyl-2-pyrrolethiolcarboxylate serves as a key intermediate for introducing the methyl group.
Synthetic Protocol
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Alkylation : Ethyl 4-formyl-2-pyrrolethiolcarboxylate reacts with methyl iodide in carbon disulfide at 40°C for 2 hours.
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Reduction and Decarboxylation : The alkylated product undergoes Wolff-Kishner reduction with hydrazine and potassium hydroxide in triethylene glycol at 125°C for 1.5 hours, followed by heating to 220°C for 4 hours.
Table 2 : Wolff-Kishner Reaction Performance
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| Ethyl 4-formyl-2-pyrrolethiolcarboxylate | Hydrazine, KOH, 220°C | 44 |
| Ethyl 4-acetyl-2-pyrrolethiolcarboxylate | Hydrazine, KOH, 220°C | 53 |
This method provides regioselective methylation but requires harsh conditions and prolonged reaction times.
Multicomponent Reactions with 5,6-Unsubstituted 1,4-Dihydropyridines
A novel three-component reaction involving isoquinoline, dialkyl acetylenedicarboxylates, and 5,6-unsubstituted 1,4-dihydropyridines enables rapid assembly of the tetrahydrocyclopenta[b]pyrrole scaffold.
Mechanistic Pathway
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Huisgen 1,4-Dipole Formation : Isoquinoline reacts with dimethyl acetylenedicarboxylate (DMAD) to generate a zwitterionic intermediate.
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Cycloaddition : The dipole undergoes [2+2] cycloaddition with 1,4-dihydropyridine, forming a bicyclo[4.2.0]octadiene intermediate.
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Rearrangement : Thermal ring-opening and intramolecular Michael addition yield the tetrahydrocyclopenta[b]pyrrole.
Table 3 : Solvent and Temperature Effects on Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | rt | 2 | 70 |
| CHCl₃ | rt | 2 | 65 |
| MeCN | rt | 2 | 75 |
| MeCN | 50 | 2 | 68 |
Acetonitrile at room temperature maximizes yield (75%) by stabilizing reactive intermediates.
Comparative Analysis of Synthetic Routes
Table 4 : Method Comparison
| Method | Yield (%) | Scalability | Byproducts |
|---|---|---|---|
| Paal-Knorr Cyclization | 40–65 | Moderate | Over-alkylated species |
| Wolff-Kishner Reduction | 44–53 | Low | Tar, decarboxylation byproducts |
| Multicomponent Reaction | 65–75 | High | Tetrahydroazocines |
The multicomponent reaction offers superior yields and scalability but requires precise control to minimize azocine byproducts . In contrast, the Paal-Knorr method is simpler but less efficient.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated cyclopentane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Pyrrole derivatives with additional functional groups.
Reduction: Saturated cyclopentane derivatives.
Substitution: Substituted pyrrole compounds with diverse functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole exhibits notable anti-inflammatory properties. In a study involving mice subjected to skin inflammation induced by 12-O-Tetradecanoylphorbol-13-acetate (TPA), the compound demonstrated a 3.2-fold increase in anti-inflammatory activity compared to celecoxib. This effect is attributed to the compound's ability to inhibit key inflammatory markers such as IL-1β, IL-6, TNF-α, and COX-2 by blocking the IKK/NF-κB signaling pathway .
Potential Drug Delivery Systems
The unique structural features of this compound make it a promising candidate for drug delivery systems. Its nitrogen-containing framework allows for modifications that can enhance solubility and bioavailability of therapeutic agents. Various derivatives have been synthesized to optimize these properties for specific drug delivery applications .
Synthesis Techniques
Several synthetic methodologies have been developed for producing this compound. A notable method involves a Brønsted acid-catalyzed formal [2 + 2 + 1] annulation reaction that efficiently constructs this compound from simpler precursors. This method has shown good yields and is advantageous due to its mild reaction conditions .
| Synthetic Method | Yield | Conditions |
|---|---|---|
| Brønsted Acid-Catalyzed Annulation | 77% | Room temperature with pyridinium triflate |
| Au(I)-Catalyzed Tandem Reaction | Moderate | Varied solvents and temperatures |
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical and thermal properties. Its unique bicyclic structure contributes to the stability and performance of these materials under various environmental conditions.
Case Study 1: Anti-inflammatory Efficacy
A study conducted on the efficacy of various tetrahydrocyclopenta[b]pyrrole derivatives revealed that modifications at specific positions significantly impacted their anti-inflammatory activity. The results indicated that certain derivatives were more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Drug Delivery System Development
Research focused on the development of drug delivery systems utilizing this compound showed promising results in enhancing the delivery of chemotherapeutic agents. The structural modifications allowed for better interaction with cellular targets and improved therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Trofimov Reaction: Theoretical Feasibility vs. Experimental Limitations
Quantum-chemical modeling confirms the theoretical possibility of synthesizing 1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives via the Trofimov reaction (cyclopentanone oxime + acetylene in superbasic media). However, activation barriers for key steps (e.g., ~20–25 kcal/mol) are comparable to those of 4,5,6,7-tetrahydro-1H-indole, yet experimental isolation remains elusive due to side reactions like hydrolysis and condensation in basic media .
Yoshida’s Protocol and Platinum-Catalyzed Cyclization
An alternative method involves platinum-catalyzed cascade cyclization/ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes. This approach, while effective for substituted tetrahydrocyclopenta[b]pyrroles, is labor-intensive and costly compared to Trofimov’s route .
Condensation Routes
1,4-Diketones (e.g., compound 13 in ) can undergo condensation with amines (e.g., benzylamine) to form tetrahydrocyclopenta[b]pyrroles, offering a versatile pathway for functionalized derivatives .
Structural and Thermodynamic Comparisons
Cyclopenta[b]pyrrole vs. Cyclopenta[c]pyrazole
- Electronic Effects : The pyrrole ring (in cyclopenta[b]pyrrole) is more electron-rich than pyrazole (in cyclopenta[c]pyrazole), affecting reactivity in electrophilic substitutions .
- Substituent Positioning : 3-Methyl substitution in pyrrole derivatives (e.g., 3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole) enhances steric hindrance compared to 1,3-dimethylated pyrazoles (e.g., 1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, ).
Thermodynamic Stability and Activation Barriers
Anti-Inflammatory Activity
2-Substituted tetrahydrocyclopenta[b]pyrroles (e.g., 2-aryl derivatives) exhibit anti-inflammatory effects in murine models, reducing TPA-induced skin inflammation.
Functionalized Derivatives
- Ester Derivatives : Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate () highlights the role of electron-withdrawing groups in modulating reactivity.
Biological Activity
3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on a comprehensive review of existing literature.
This compound can be synthesized through various methods. One notable approach is an Au(I)-catalyzed tandem reaction which allows for the efficient construction of this compound from simpler precursors. This method emphasizes atom economy and high yields, making it a valuable strategy for producing derivatives for biological testing .
Biological Activity
The biological activities of this compound and its derivatives have been investigated in several studies. Key findings include:
- Antimicrobial Activity : Compounds with a similar pyrrole structure have shown moderate to significant antimicrobial effects against various pathogens. For example, derivatives have been tested against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating MIC values comparable to standard antibiotics like ciprofloxacin .
- Anticancer Properties : Pyrrole derivatives are recognized for their anticancer potential. Research indicates that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this compound have been shown to inhibit cancer cell proliferation effectively .
- Hypolipidemic Effects : Recent studies have evaluated the hypolipidemic activity of pyrrole derivatives in hyperlipidemic models. Some compounds demonstrated significant reductions in cholesterol and triglyceride levels, indicating potential for developing anti-atherosclerotic agents .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways crucial for cell growth and apoptosis. For instance, certain derivatives have been identified as inhibitors of JNK3 kinase activity, which is implicated in neuronal apoptosis and neurodegenerative diseases .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Testing : In a study assessing the antimicrobial properties of pyrrole derivatives, compound 2 was found to exhibit an MIC value of 50 μg/mL against Pseudomonas aeruginosa, showcasing its potential as an effective antimicrobial agent .
- Cytotoxicity Assessment : A series of synthesized pyrrole derivatives were tested against three different cancer cell lines. Most compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range .
- Hypolipidemic Activity : In hyperlipidemic rat models, specific pyrrole derivatives were shown to lower lipid profiles significantly compared to controls, indicating their potential role in managing lipid disorders .
Data Tables
Q & A
Basic Question: What are the primary challenges in synthesizing 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole via established methods like the Trofimov reaction?
Answer:
The Trofimov reaction, which involves cyclization of cyclopentanone oxime with acetylene under basic conditions (~100°C, 1 atm), has been explored for synthesizing tetrahydrocyclopenta[b]pyrroles. However, This compound has not been experimentally isolated using this method. Key challenges include:
- Side reactions : Hydrolysis and condensation processes dominate in basic media, preventing the formation of the desired product .
- Thermodynamic instability : Quantum-chemical calculations suggest the compound is theoretically feasible, but experimental conditions favor competing pathways .
- Substituent sensitivity : The methyl group at position 3 may alter reaction kinetics, requiring tailored optimization of temperature and catalyst systems.
Basic Question: How can researchers confirm the structural identity of this compound in synthetic mixtures?
Answer:
Structural characterization requires a combination of spectroscopic and computational methods :
- NMR spectroscopy : Compare experimental H and C NMR chemical shifts with predicted values from density functional theory (DFT) calculations. For related compounds (e.g., trimethyl tricarboxylate derivatives), NMR data in CDCl at 400–600 MHz resolve proton environments and coupling patterns .
- X-ray crystallography : If single crystals are obtained, compare bond lengths and angles with quantum-chemical models. For example, crystallographic data for analogous cyclopenta-fused pyrroles (CCDC codes: 2297032–2297398) validate fused-ring geometries .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., CHN for the base structure) with experimental vs. calculated mass accuracy < 2 ppm .
Advanced Question: What quantum-chemical approaches are used to predict the feasibility of synthesizing this compound?
Answer:
High-level computational methods address synthesis challenges:
- Reaction pathway modeling : DFT (e.g., B3LYP/6-311+G(d,p)) maps potential energy surfaces for key steps, such as cyclization and methyl group incorporation. This identifies transition states and intermediates .
- Solvent effects : Polarizable continuum models (PCM) simulate basic media (e.g., aqueous NaOH) to assess hydrolysis risks and optimize reaction conditions .
- NBO analysis : Natural Bond Orbital studies evaluate electronic effects of the methyl substituent on ring strain and resonance stabilization .
For example, calculations suggest that steric hindrance from the methyl group may destabilize intermediates, favoring side reactions .
Advanced Question: How do electronic properties of this compound influence its reactivity in photophysical studies?
Answer:
The fused cyclopenta-pyrrole system exhibits a polarized π-electron framework, which can be modified by the methyl substituent:
- Absorption/emission tuning : UV-vis and fluorescence spectroscopy (e.g., λ 300–400 nm) reveal bathochromic shifts due to conjugation extension. Compare with non-methylated analogs to isolate substituent effects .
- Electron density mapping : Atoms-in-Molecules (AIM) analysis via DFT highlights charge localization at the pyrrole nitrogen, affecting redox behavior and nucleophilic attack susceptibility .
- Solvatochromism : Solvent-dependent spectral shifts (e.g., in DMSO vs. hexane) correlate with dipole moment changes, quantified using Kamlet-Taft parameters .
Advanced Question: How can conflicting data between theoretical predictions and experimental outcomes be resolved for this compound?
Answer:
Discrepancies arise from:
- Unaccounted side reactions : Theoretical models often simplify reaction networks. Expand computational studies to include competing pathways (e.g., hydrolysis) using kinetic Monte Carlo simulations .
- Synthetic limitations : If isolation fails, use indirect characterization (e.g., trapping intermediates with electrophiles or analyzing by LC-MS/MS).
- Benchmarking : Validate computational methods against experimental data for structurally similar compounds (e.g., crystallographic bond lengths in CCDC 2346135-2346136) .
Advanced Question: What strategies mitigate the instability of this compound in basic or oxidative environments?
Answer:
Stability optimization involves:
- Protecting groups : Introduce temporary substituents (e.g., tert-butoxycarbonyl) at reactive sites during synthesis, later removed under mild conditions .
- Inert atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation of the dihydropyrrole moiety.
- Acidic media : Adjust pH to minimize hydrolysis; for example, use acetic acid instead of NaOH in the Trofimov reaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
